[(4-Methoxyphenyl)methyl](2-phenylethyl)amine
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Overview
Description
(4-Methoxyphenyl)methylamine is an organic compound with the molecular formula C16H19NO It is a secondary amine that features a methoxy group attached to a phenyl ring, which is further connected to a phenylethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylamine can be achieved through several methods. One common approach involves the N-alkylation of primary amines or ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method includes the use of Schiff bases reduction routes, where the compound is synthesized via the reduction of Schiff bases using sodium borohydride .
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)methylamine typically involves large-scale chemical reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The methoxy group and amine functionalities allow for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in the reactions of (4-Methoxyphenyl)methylamine include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like NaBH4 and LiAlH4.
Substitution reagents: Including halogens and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(4-Methoxyphenyl)methylamine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. For instance, it inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition affects neurotransmitter levels and can influence various physiological processes.
Comparison with Similar Compounds
(4-Methoxyphenyl)methylamine can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups at the 3 and 4 positions of the phenyl ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A related compound synthesized via Schiff bases reduction.
These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSSOYCKZSYAQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364614 |
Source
|
Record name | N-[(4-Methoxyphenyl)methyl]-2-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3241-00-7 |
Source
|
Record name | N-[(4-Methoxyphenyl)methyl]-2-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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